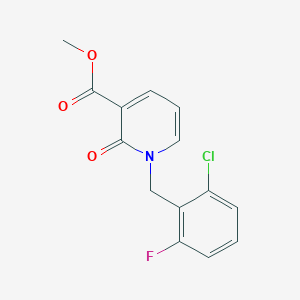
Methyl 1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate: is a chemical compound with a complex structure that includes a pyridine ring, a chloro group, a fluoro group, and a carboxylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Condensation Reactions: Involving the reaction of appropriate precursors under controlled conditions to form the pyridine ring.
Halogenation: Introduction of chlorine and fluorine atoms to the benzyl group.
Esterification: Conversion of the carboxylic acid group to its methyl ester form.
Industrial Production Methods: Industrial production typically involves large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of catalysts, specific solvents, and temperature control to achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the pyridine ring to more oxidized forms.
Reduction: Reduction reactions can reduce the pyridine ring or other functional groups within the molecule.
Substitution: Substitution reactions can replace the chlorine or fluorine atoms with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized forms of the pyridine ring.
Reduction Products: Reduced forms of the pyridine ring or other functional groups.
Substitution Products: Compounds with different substituents on the benzyl group.
Chemistry:
Synthetic Intermediate: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalyst: It may be used as a catalyst or a ligand in various chemical reactions.
Biology:
Biological Probes: The compound can be used as a probe to study biological systems and processes.
Enzyme Inhibitors: Potential use as an inhibitor for specific enzymes.
Medicine:
Drug Development: The compound may be explored for its potential therapeutic properties.
Pharmacological Studies: Used in pharmacological studies to understand its effects on biological systems.
Industry:
Material Science:
Agriculture: Possible use as a pesticide or herbicide.
Mécanisme D'action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves interactions with enzymes or receptors, leading to biological or chemical changes.
Comparaison Avec Des Composés Similaires
1-(2-Chloro-6-fluorobenzyl)piperazine: A related compound with a piperazine ring instead of a pyridine ring.
2-Chloro-6-fluorobenzyl chloride: A simpler compound with similar halogenated benzyl groups.
Uniqueness:
Complex Structure: The presence of the pyridine ring and ester group makes this compound unique compared to simpler halogenated benzyl compounds.
Methyl 1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate , its preparation, reactions, applications, and comparison with similar compounds
Propriétés
IUPAC Name |
methyl 1-[(2-chloro-6-fluorophenyl)methyl]-2-oxopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO3/c1-20-14(19)9-4-3-7-17(13(9)18)8-10-11(15)5-2-6-12(10)16/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACXMZQQCMNSOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN(C1=O)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2918544.png)
![2-[(2-methylquinazolin-4-yl)oxy]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2918545.png)
![2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B2918546.png)
![2-{[(4-nitrophenyl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2918548.png)
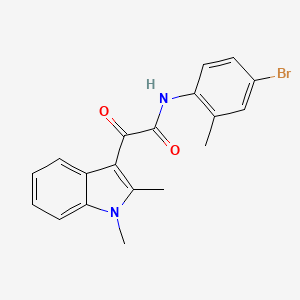
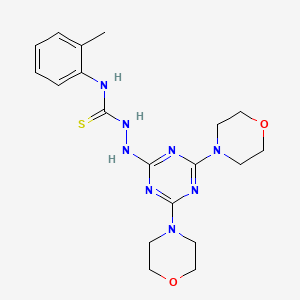
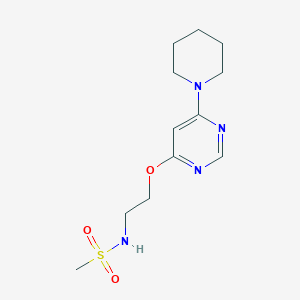
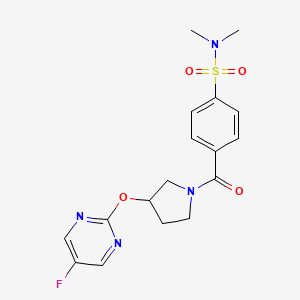
![3-{2-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}prop-2-enoic acid hydrochloride](/img/structure/B2918557.png)

![methyl 4-({4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}carbamoyl)benzoate](/img/structure/B2918562.png)
![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-fluoropyridine-3-carboxylate](/img/structure/B2918564.png)
![1-[(3,5-Dimethoxyphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2918565.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)propan-1-one](/img/structure/B2918567.png)
